Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate
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Overview
Description
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
The synthesis of sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate typically involves diazo-coupling reactions. This process includes the reaction of benzothiazole derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the coupling reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate undergoes various chemical reactions, including:
Scientific Research Applications
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .
Comparison with Similar Compounds
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate is unique due to its specific structure and properties. Similar compounds include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole-2-thiol: Used in the synthesis of various organic compounds and exhibits biological activities.
Benzothiazole-2-carboxylic acid: Utilized in medicinal chemistry for drug development.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and properties .
Properties
CAS No. |
85098-61-9 |
---|---|
Molecular Formula |
C23H21N4NaO3S2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
sodium;2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
HADRWBLRTQKGOR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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